N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. This compound, characterized by its intricate arrangement of functional groups, has implications in medicinal chemistry and drug development.
The compound can be synthesized through multi-step organic reactions, which involve the preparation of intermediate compounds and subsequent transformations to achieve the final product. Various methods have been documented for its synthesis, indicating a rich area of research focused on its potential therapeutic uses.
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). Its molecular formula is , and it has a molecular weight of approximately 423.9 g/mol.
The synthesis of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide typically involves several key steps:
The synthesis may require specific reagents and conditions tailored to each reaction step. For example, common reagents include bases for nucleophilic substitution and dehydrating agents for condensation reactions.
The molecular structure of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be described as follows:
C1=CC(=CC(=C1)Cl)NC(=O)CN(CCO)CC2=CN=CN2CC3=CC=C(C=C3)C#N
This structure reveals multiple functional groups, including an amide group, an imidazole ring, and a hydroxyethyl chain, contributing to its biological activity.
The InChI Key for this compound is CYKGAZPMRIDNGF-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances in databases.
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can participate in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide involves several potential pathways:
The physical properties of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide include:
Key chemical properties are as follows:
Relevant data regarding boiling point and melting point may need further investigation through experimental methods or literature review .
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide shows promise in various scientific applications:
Further research is necessary to fully elucidate its biological activities and therapeutic potential .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5